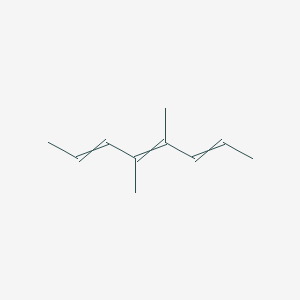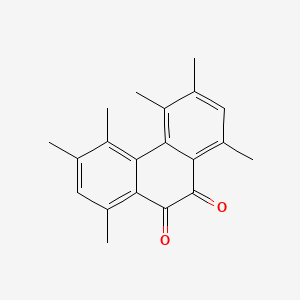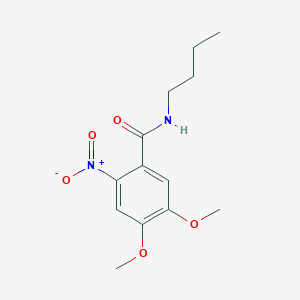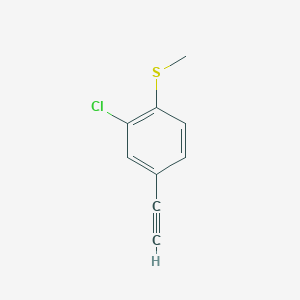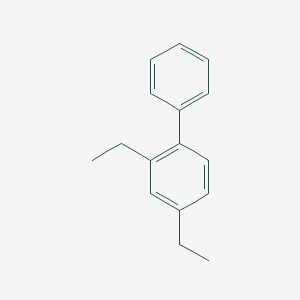
2,4-Diethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond The presence of ethyl groups at the 2 and 4 positions on one of the benzene rings distinguishes 2,4-Diethyl-1,1’-biphenyl from other biphenyl derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,4-diethylbromobenzene with phenylmagnesium bromide in the presence of a catalyst can yield 2,4-Diethyl-1,1’-biphenyl . The reaction is typically carried out in anhydrous conditions to prevent the Grignard reagent from reacting with water.
Industrial Production Methods
Industrial production of 2,4-Diethyl-1,1’-biphenyl often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2,4-Diethyl-1,1’-biphenyl .
化学反応の分析
Types of Reactions
2,4-Diethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, 2,4-Diethyl-1,1’-biphenyl can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Oxidation: Potassium permanganate and other strong oxidizing agents are used for oxidation reactions.
Reduction: Lithium aluminum hydride is a common reducing agent for reduction reactions.
Major Products Formed
Nitration: Nitro derivatives of 2,4-Diethyl-1,1’-biphenyl.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
科学的研究の応用
2,4-Diethyl-1,1’-biphenyl has several scientific research applications, including:
作用機序
The mechanism of action of 2,4-Diethyl-1,1’-biphenyl involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,4-Dimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups.
2,4-Dichloro-1,1’-biphenyl: Contains chlorine atoms instead of ethyl groups.
2,4-Diethyl-1,1’-biphenyl: The compound itself.
Uniqueness
2,4-Diethyl-1,1’-biphenyl is unique due to the presence of ethyl groups at the 2 and 4 positions, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
CAS番号 |
112757-52-5 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC名 |
2,4-diethyl-1-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-3-13-10-11-16(14(4-2)12-13)15-8-6-5-7-9-15/h5-12H,3-4H2,1-2H3 |
InChIキー |
UCZBHBWFAZHOGM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C2=CC=CC=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
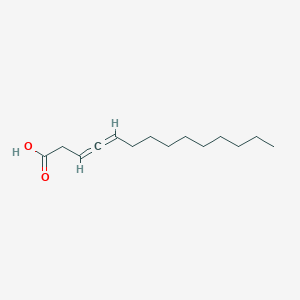
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)

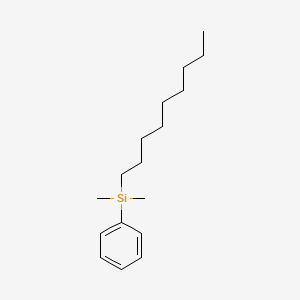
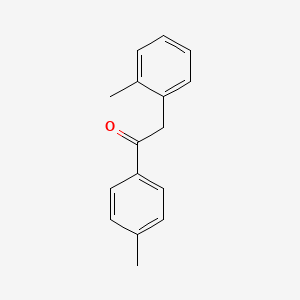
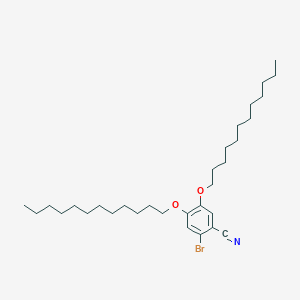
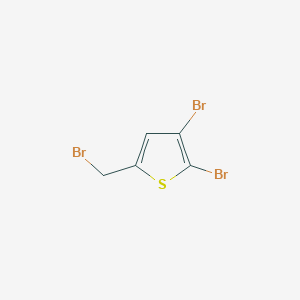
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
